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Introduction

TGRX-326 (also known as Deulorlatinib) is a potent, third-generation, highly selective, and
brain-penetrant dual-target inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine
kinases.[1][2] Developed to address acquired resistance to earlier-generation ALK inhibitors,
TGRX-326 has demonstrated significant activity against a wide range of ALK resistance
mutations, including the highly recalcitrant G1202R mutation.[3] It is a deuterated derivative of
lorlatinib, designed to have higher exposure, which may lead to improved efficacy and a better
toxicity profile.[3][4]

Clinical trial data has shown promising antitumor activity of TGRX-326 as a monotherapy in
patients with advanced ALK-positive non-small cell lung cancer (NSCLC), including those with
brain metastases and patients who have progressed on second-generation TKIs.[4][5]

Note on Combination Therapies: As of the current date, publicly available data from preclinical
or clinical studies specifically evaluating TGRX-326 in combination with other NSCLC therapies
are limited. The following application notes and protocols are based on the established efficacy
of TGRX-326 as a monotherapy and the scientific rationale for combining third-generation ALK
inhibitors with other agents to overcome resistance and enhance therapeutic outcomes.

Data Presentation: TGRX-326 Monotherapy Efficacy
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The following tables summarize the clinical efficacy of TGRX-326 as a monotherapy from the
Phase 1/1b clinical trial (NCT05441956). The recommended Phase 2 dose (RP2D) was
established at 60 mg once daily.[5][6]

Table 1: Systemic Objective Response Rate (ORR) with TGRX-326 Monotherapy (60 mg QD)
[51[6]

Patient Cohort Number of Patients (n) ORR (%)
TKI-Naive 33 87.9%
Crizotinib-Treated 14 71.4%

Second-Generation TKI-
97 38.1%
Treated

Table 2: Intracranial Objective Response Rate (IC-ORR) with TGRX-326 Monotherapy (60 mg
QD)[5][6]

Patient Cohort Intracranial ORR (%)
TKI-Naive 75.0%
Crizotinib-Treated 50.0%
Second-Generation TKI-Treated 70.4%

Table 3: Median Duration of Response (mDoR) with TGRX-326 Monotherapy (60 mg QD)[5][6]

Patient Cohort Median DoR (months)
TKI-Naive Not Reached
Crizotinib-Treated Not Reached
Second-Generation TKI-Treated 18.0

Rationale for Combination Therapies
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Acquired resistance is a major challenge in the treatment of ALK-positive NSCLC. While
TGRX-326 is effective against many on-target ALK mutations, resistance can also emerge
through the activation of bypass signaling pathways. This provides a strong rationale for
investigating TGRX-326 in combination with other targeted agents.

One of the key bypass pathways implicated in resistance to ALK inhibitors is the activation of
the MET proto-oncogene. MET amplification has been observed in patients who have
developed resistance to second-generation ALK inhibitors and lorlatinib. Therefore, a
combination of TGRX-326 with a MET inhibitor could be a promising strategy to overcome or
delay the onset of resistance.

Signaling Pathway Diagram
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Caption: ALK signaling pathway and points of therapeutic intervention.

Experimental Protocols
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Protocol 1: In Vitro Assessment of Synergistic Activity
of TGRX-326 and a MET Inhibitor

Objective: To determine if the combination of TGRX-326 and a MET inhibitor results in
synergistic, additive, or antagonistic effects on the proliferation of ALK-positive NSCLC cell
lines, particularly those with MET ampilification.

Materials:

ALK-positive NSCLC cell lines (e.g., H3122, STE-1)

e TGRX-326 (lyophilized powder)

e MET inhibitor (e.qg., Crizotinib, Capmatinib; lyophilized powder)

e Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

e Luminometer

Synergy analysis software (e.g., CompuSyn)

Methodology:

o Cell Seeding:

o Culture ALK-positive NSCLC cells to ~80% confluency.

o Trypsinize, count, and resuspend cells in complete medium.

o Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

e Drug Preparation:
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o Prepare stock solutions of TGRX-326 and the MET inhibitor in DMSO.

o Create a dose-response matrix with serial dilutions of both drugs in cell culture medium.
Include single-agent and combination treatments.

o Cell Treatment:
o Remove the medium from the 96-well plates.
o Add 100 pL of the drug-containing medium to the respective wells.
o Incubate the plates for 72 hours at 37°C, 5% CO2.

o Cell Viability Assay:

o After the incubation period, perform the CellTiter-Glo® assay according to the
manufacturer's instructions.

o Measure luminescence using a luminometer.
e Data Analysis:

o Calculate the percentage of cell viability for each treatment condition relative to the vehicle
control.

o Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (ClI)
based on the Chou-Talalay method.

» Cl < 1 indicates synergy.
= Cl = 1 indicates an additive effect.

» Cl > 1 indicates antagonism.

Experimental Workflow Diagram
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Caption: Workflow for in vitro synergy testing of TGRX-326.

Conclusion
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TGRX-326 is a highly active third-generation ALK/ROSL1 inhibitor in ALK-positive NSCLC. While
clinical data on its use in combination therapies is not yet available, there is a strong scientific
rationale for exploring such strategies to overcome resistance. The provided protocols and
diagrams offer a framework for researchers to investigate the potential synergistic effects of
TGRX-326 with other targeted agents, which could lead to more durable responses for patients
with ALK-positive NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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